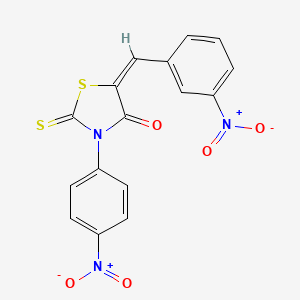
(5E)-5-(3-nitrobenzylidene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-(3-nitrobenzylidène)-3-(4-nitrophényl)-2-thioxo-1,3-thiazolidin-4-one est un composé organique synthétique appartenant à la classe des thiazolidinones. Ces composés sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications potentielles en chimie médicinale. La présence de groupes nitro et de la structure cyclique de la thiazolidinone contribue aux propriétés chimiques uniques du composé et à sa réactivité.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (5E)-5-(3-nitrobenzylidène)-3-(4-nitrophényl)-2-thioxo-1,3-thiazolidin-4-one implique généralement la condensation de la 3-nitrobenzaldehyde avec la 4-nitrophénylthiosemicarbazide en présence d’un catalyseur approprié. La réaction est effectuée sous reflux dans un solvant approprié tel que l’éthanol ou le méthanol. Le produit obtenu est ensuite purifié par recristallisation ou chromatographie pour obtenir le composé souhaité à haute pureté.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l’approche générale impliquerait l’adaptation des procédures de synthèse en laboratoire. Cela comprendrait l’optimisation des conditions de réaction, l’utilisation de solvants et de réactifs de qualité industrielle et l’utilisation de techniques de purification à grande échelle telles que la distillation ou la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
(5E)-5-(3-nitrobenzylidène)-3-(4-nitrophényl)-2-thioxo-1,3-thiazolidin-4-one subit diverses réactions chimiques, notamment :
Oxydation : Les groupes nitro peuvent être réduits en amines à l’aide d’agents réducteurs tels que l’hydrogène gazeux en présence d’un catalyseur tel que le palladium sur carbone.
Réduction : Le composé peut être oxydé pour former les dérivés nitroso ou hydroxylamine correspondants.
Substitution : Le cycle de la thiazolidinone peut subir des réactions de substitution nucléophile, où les groupes nitro peuvent être remplacés par d’autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Hydrogène gazeux, palladium sur carbone, éthanol.
Réduction : Borohydrure de sodium, éthanol.
Substitution : Nucléophiles tels que les amines ou les thiols, solvants comme le diméthylformamide ou le dichlorométhane.
Principaux produits formés
Oxydation : Amines, dérivés nitroso.
Réduction : Dérivés hydroxylamine.
Substitution : Thiazolidinones substituées avec divers groupes fonctionnels.
Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses propriétés antimicrobiennes et antifongiques.
Médecine : Exploré pour son potentiel en tant qu’agent anti-inflammatoire et anticancéreux.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: Research has shown that derivatives of thiazolidinones exhibit antimicrobial, antifungal, and anticancer properties. This compound is studied for its potential to inhibit the growth of various pathogens and cancer cells.
Medicine: Due to its biological activity, the compound is investigated for its potential use in drug development. It serves as a lead compound for designing new therapeutic agents.
Industry: In the industrial sector, the compound is explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
Le mécanisme d’action de (5E)-5-(3-nitrobenzylidène)-3-(4-nitrophényl)-2-thioxo-1,3-thiazolidin-4-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes nitro peuvent subir une réduction pour former des intermédiaires réactifs qui peuvent interagir avec les composants cellulaires, conduisant à divers effets biologiques. La structure cyclique de la thiazolidinone peut également interagir avec les enzymes et les récepteurs, modulant leur activité et conduisant à des effets thérapeutiques.
Comparaison Avec Des Composés Similaires
Composés similaires
(5E)-5-(3-nitrobenzylidène)-2-thioxo-1,3-thiazolidin-4-one : Manque le groupe 4-nitrophényle, ce qui peut affecter son activité biologique.
(5E)-5-(4-nitrophényl)-2-thioxo-1,3-thiazolidin-4-one : Manque le groupe 3-nitrobenzylidène, ce qui peut influencer sa réactivité et ses applications.
Unicité
La présence des deux groupes 3-nitrobenzylidène et 4-nitrophényle dans (5E)-5-(3-nitrobenzylidène)-3-(4-nitrophényl)-2-thioxo-1,3-thiazolidin-4-one contribue à ses propriétés chimiques uniques et à ses applications potentielles. La combinaison de ces groupes fonctionnels améliore sa réactivité et élargit sa gamme d’activités biologiques par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C16H9N3O5S2 |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
(5E)-3-(4-nitrophenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H9N3O5S2/c20-15-14(9-10-2-1-3-13(8-10)19(23)24)26-16(25)17(15)11-4-6-12(7-5-11)18(21)22/h1-9H/b14-9+ |
Clé InChI |
KOEBINNAVCEWSW-NTEUORMPSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-{3-[(Z)-(2-hydroxy-4,6-dioxo-1-phenyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11667956.png)
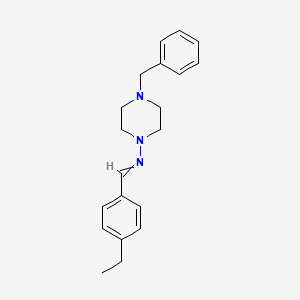
![N-{3-[(3,4-dimethylphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B11667967.png)
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11667969.png)

![(5Z)-5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11667980.png)
![4-(2,4-dimethylbenzyl)-N-[4-(methylsulfanyl)benzylidene]piperazin-1-amine](/img/structure/B11667992.png)
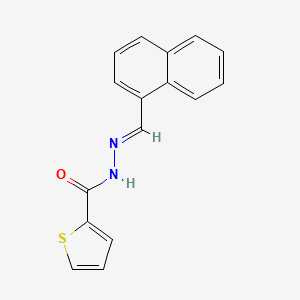
![ethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11668015.png)
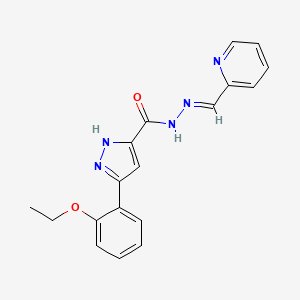
![5-(4-methylphenyl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11668017.png)
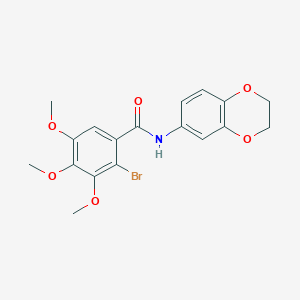
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11668035.png)
